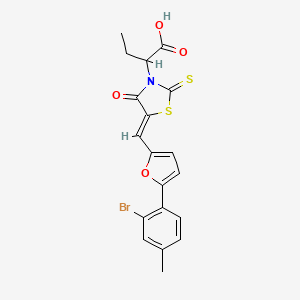
(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C19H16BrNO4S2 and its molecular weight is 466.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(5-((5-(2-bromo-4-methylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a novel compound belonging to the class of thiazolidinone derivatives. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The compound features a complex structure that includes a thiazolidinone core, which is known for its diverse biological activities. The thiazolidinone ring is characterized by the presence of a carbonyl group and a sulfur atom, contributing to its reactivity and interaction with biological targets. The furan moiety and the bromo-substituted phenyl group enhance the compound's lipophilicity and bioavailability, facilitating its penetration into cells.
The proposed mechanism of action involves:
- Inhibition of bacterial cell wall synthesis : The thiazolidinone derivatives typically interfere with the peptidoglycan layer in bacterial cell walls.
- Enzyme inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.060 mg/mL | 0.120 mg/mL |
| Bacillus cereus | 0.020 mg/mL | 0.040 mg/mL |
| Enterobacter cloacae | 0.010 mg/mL | 0.020 mg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus and Enterobacter cloacae, showcasing its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Table 2: Antifungal Activity Data
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.025 mg/mL |
| Aspergillus fumigatus | 0.050 mg/mL |
The antifungal activity suggests that this compound could be a candidate for further development in treating fungal infections.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the structure significantly influence the biological activity of thiazolidinone derivatives. For instance:
- Substituent Variations : The presence of different substituents on the phenyl ring affects both lipophilicity and biological activity.
- Chain Length : Variations in the length of alkyl chains attached to the thiazolidinone core have been correlated with enhanced antimicrobial potency.
Case Studies
A notable case study involved testing a series of thiazolidinone derivatives, including the compound , against multidrug-resistant (MDR) bacterial strains. The results indicated that certain modifications led to compounds that were significantly more effective than traditional antibiotics such as ampicillin and streptomycin .
Propriétés
IUPAC Name |
2-[(5Z)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S2/c1-3-14(18(23)24)21-17(22)16(27-19(21)26)9-11-5-7-15(25-11)12-6-4-10(2)8-13(12)20/h4-9,14H,3H2,1-2H3,(H,23,24)/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUIIWXCTADTRG-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)Br)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)C)Br)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














